BINOL-Al catalysed asymmetric cyclization and amplification: preparation of optically active menthol analogs†

Organic & Biomolecular Chemistry Pub Date: 2015-04-27 DOI: 10.1039/C5OB00433K

Abstract

We report a highly selective asymmetric ring-closing ene reaction catalysed by aluminum complexes with chiral BINOL. This reaction yields optically active 6-membered cyclized alcohols from unsaturated aldehydes, with good diastereo- and enantioselectivities. Asymmetric amplification of this reaction was investigated by varying the ee of the BINOL employed in the catalyst.

Graphical abstract: BINOL-Al catalysed asymmetric cyclization and amplification: preparation of optically active menthol analogs
BINOL-Al catalysed asymmetric cyclization and amplification: preparation of optically active menthol analogs†
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